molecular formula C18H34O5 B14641750 2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- CAS No. 52535-92-9

2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)-

Cat. No.: B14641750
CAS No.: 52535-92-9
M. Wt: 330.5 g/mol
InChI Key: FXZLDZNKMMKORQ-UHFFFAOYSA-N
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Description

2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- is a fatty acid derivative containing a tetrahydrofuran ring. This compound is known for its role as a migratory pheromone in sea lampreys, a species of jawless fish. The chemical structure of this compound includes multiple hydroxyl groups, which contribute to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical structure was elucidated by spectroscopies and confirmed by chemical synthesis and X-ray crystallography . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in scientific research. the synthesis typically involves standard organic chemistry techniques, including esterification, reduction, and hydroxylation reactions .

Chemical Reactions Analysis

Types of Reactions

2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furanoctanoic acid, tetrahydro-3-hydroxy-5-(1-hydroxyhexyl)- is unique due to its specific role as a migratory pheromone in sea lampreys. Its structure, including the tetrahydrofuran ring and multiple hydroxyl groups, contributes to its specific biological activity and distinguishes it from other similar compounds .

Properties

CAS No.

52535-92-9

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

8-[3-hydroxy-5-(1-hydroxyhexyl)oxolan-2-yl]octanoic acid

InChI

InChI=1S/C18H34O5/c1-2-3-7-10-14(19)17-13-15(20)16(23-17)11-8-5-4-6-9-12-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22)

InChI Key

FXZLDZNKMMKORQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1CC(C(O1)CCCCCCCC(=O)O)O)O

Origin of Product

United States

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